

Spectroscopic Profile of 2-Methyleneglutaronitrile: A Technical Guide

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Compound of Interest

Compound Name: 2-Methyleneglutaronitrile

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This technical guide provides a comprehensive overview of the key spectroscopic data for **2-Methyleneglutaronitrile** ($C_6H_6N_2$), a valuable building block in organic synthesis. The document details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Molecular Structure

2-Methyleneglutaronitrile possesses a unique structure featuring a terminal double bond and two nitrile functional groups. This combination of functionalities gives rise to a distinct spectroscopic fingerprint.

Structure:

Spectroscopic Data

The following tables summarize the expected quantitative spectroscopic data for **2-Methyleneglutaronitrile**. These values are based on typical chemical shifts and absorption frequencies for the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted 1H NMR Data for **2-Methyleneglutaronitrile** (Solvent: $CDCl_3$)

Protons	Chemical Shift (δ , ppm)	Multiplicity	Integration
=CH ₂	5.9 - 6.1	Singlet (or narrow multiplet)	2H
-CH ₂ - (adjacent to C=CH ₂)	~2.6	Triplet	2H
-CH ₂ - (adjacent to CN)	~2.5	Triplet	2H

Table 2: Predicted ¹³C NMR Data for **2-Methyleneglutaronitrile** (Solvent: CDCl₃)

Carbon	Chemical Shift (δ , ppm)
C≡N (aliphatic)	117 - 119
C≡N (vinylic)	115 - 117
C=CH ₂ (quaternary)	130 - 135
C=CH ₂ (methylene)	128 - 132
-CH ₂ - (adjacent to C=CH ₂)	30 - 35
-CH ₂ - (adjacent to CN)	15 - 20

Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands for **2-Methyleneglutaronitrile**

Functional Group	Absorption Range (cm ⁻¹)	Intensity
C≡N (Nitrile) Stretch	2220 - 2260	Medium, Sharp
C=C (Alkene) Stretch	1640 - 1680	Medium
=C-H (Alkene) Stretch	3010 - 3100	Medium
C-H (sp ³) Stretch	2850 - 3000	Medium

Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Fragmentation for **2-Methyleneglutaronitrile**

m/z	Proposed Fragment
106	$[M]^+$ (Molecular Ion)
105	$[M-H]^+$
80	$[M-C_2H_2]^+$ (Possible retro-Diels-Alder)
79	$[M-HCN]^+$
53	$[C_4H_5]^+$
41	$[C_3H_5]^+$ (Allyl cation) or $[CH_2CN]^+$

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

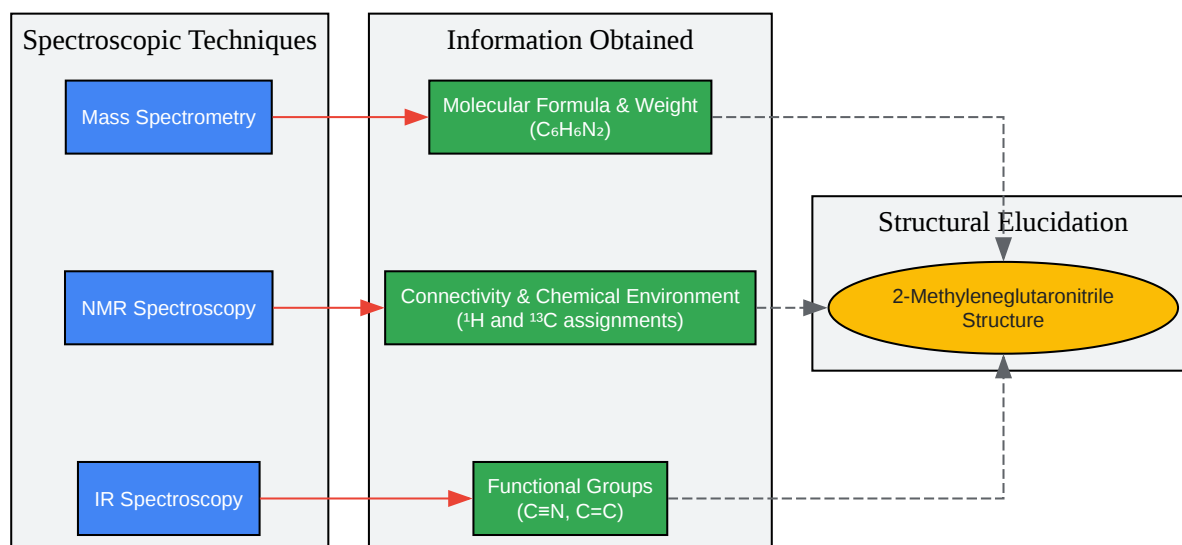
1H and ^{13}C NMR spectra are typically recorded on a high-field spectrometer, such as a Bruker Avance 600, operating at 600 MHz for 1H and 150 MHz for ^{13}C . The sample is prepared by dissolving approximately 5-10 mg of **2-Methyleneglutaronitrile** in about 0.6 mL of deuterated chloroform ($CDCl_3$). Tetramethylsilane (TMS) is used as an internal standard, and chemical shifts are referenced to the TMS signal at 0.00 ppm.

Mass Spectrometry (MS)

Mass spectra are acquired using a mass spectrometer, such as a Thermo Trace DSQ II, with electron ionization (EI) as the ionization method. The sample is introduced into the ion source, typically via a gas chromatograph (GC) for separation and purification. The electron energy is set to 70 eV. The instrument is scanned over a mass range of m/z 30-200.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical flow of how different spectroscopic techniques contribute to the structural elucidation of **2-Methyleneglutaronitrile**.



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Caption: Workflow of Spectroscopic Elucidation.

- To cite this document: BenchChem. [Spectroscopic Profile of 2-Methyleneglutaronitrile: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b075433#spectroscopic-data-for-2-methyleneglutaronitrile-nmr-ir-ms\]](https://www.benchchem.com/product/b075433#spectroscopic-data-for-2-methyleneglutaronitrile-nmr-ir-ms)

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